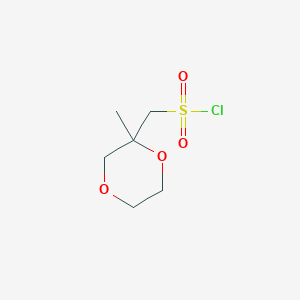

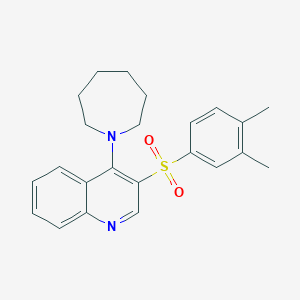

![molecular formula C22H19N5O3S B2756647 ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 552830-16-7](/img/structure/B2756647.png)

ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This compound is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux . The isolated red solid was then treated with triethoxyorthoformate in acetic anhydride .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic heterocyclic compound formed by the fusion of a pyrazole and a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, cyclization, and N-methylation . These reactions lead to the formation of the pyrazolo[3,4-d]pyrimidine scaffold .科学的研究の応用

Heterocyclic Compound Synthesis

Ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate and its derivatives are utilized in the synthesis of various heterocyclic compounds. For example, these compounds have been employed in the creation of novel heterocycles incorporating a thiadiazole moiety, which are studied for their potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial and Antifungal Activities

These compounds also play a significant role in antimicrobial research. Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives, prepared from similar chemical precursors, have demonstrated significant antimicrobial and antifungal activities, suggesting their potential use in medical and pharmaceutical applications (Khobragade et al., 2010).

Antiinflammatory Properties

Research on imidazo[1,2-a]pyrazine derivatives, closely related to the specified compound, has shown potential antiinflammatory activity. These findings indicate the potential therapeutic applications of such compounds in treating inflammation-related disorders (Abignente et al., 1992).

Enzymatic Activity Enhancement

Compounds derived from ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate have been shown to enhance the reactivity of enzymes like cellobiase, suggesting their potential use in biochemical and enzymatic research (Abd & Awas, 2008).

Anticancer Research

In the field of oncology, novel pyrazolopyrimidines derivatives, synthesized from related chemical structures, have shown promise as anticancer and anti-5-lipoxygenase agents. This suggests the potential application of these compounds in developing new cancer therapies (Rahmouni et al., 2016).

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . The compound exerts its inhibitory effect with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This can result in the induction of apoptosis within cells, particularly in cancer cells .

Pharmacokinetics

The compound has been described as having suitable pharmacokinetic properties

Result of Action

The compound shows marked antitumor activity against various cell lines . Most notably, it exhibits superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48 to 90 nM .

将来の方向性

特性

IUPAC Name |

ethyl 2-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3S/c1-2-30-22(29)16-10-6-7-11-18(16)26-19(28)13-31-21-17-12-25-27(20(17)23-14-24-21)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFPDBSBYQCVPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

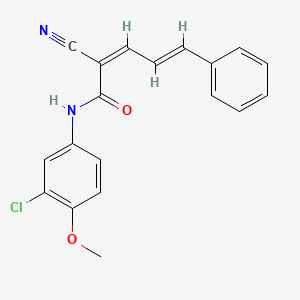

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2756565.png)

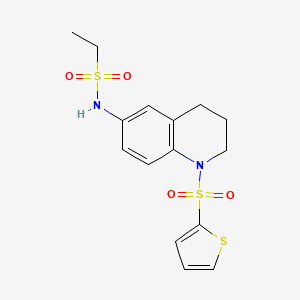

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2756567.png)

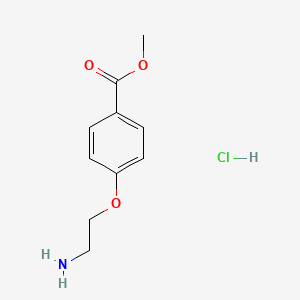

![(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2756569.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2756570.png)

![2-(3-methoxybenzyl)-5-methyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2756574.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2756576.png)